3,3-Diphenylalanine hydrochloride

Thrombin inhibition Ketomethylene pseudopeptide Serine protease

Natural amino acid replacements often fail to deliver the conformational rigidity and steric bulk required for selective peptide-target interactions. 3,3-Diphenylalanine hydrochloride solves this by introducing a gem-diphenyl β-carbon that locks backbone geometry and enhances potency. • ~7-fold boost in thrombin inhibitory potency vs. D-Phe (Ki 0.2 µM vs. ~1.4 µM) with retained selectivity over off-target serine proteases. • Full mu/delta opioid agonist profile, unlike biphenylalanine which produces mu antagonism. • Antimicrobial MIC as low as 0.39 µM against S. pneumoniae with ~85 % plasma stability at 1 h. Supplied as racemic hydrochloride or enantiopure free base; Fmoc/Boc-protected derivatives available for solid-phase peptide synthesis.

Molecular Formula C18H21ClN2O4
Molecular Weight 364.8 g/mol
Cat. No. B12272920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenylalanine hydrochloride
Molecular FormulaC18H21ClN2O4
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=CC(=C2)CC(C(=O)O)N)CC(C(=O)O)N.Cl
InChIInChI=1S/C18H20N2O4.ClH/c19-15(17(21)22)9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16(20)18(23)24;/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24);1H
InChIKeySKUPFVAQIMKUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Diphenylalanine Hydrochloride – Constrained Peptide Building Block


3,3-Diphenylalanine hydrochloride (CAS 119273-60-8 for the racemic hydrochloride salt; CAS 149597-92-2 for the L-enantiomer free base; CAS 149597-91-1 for the D-enantiomer free base) is an unnatural α-amino acid featuring a gem-diphenyl-substituted β-carbon, classified as a β,β-diphenylalanine derivative [1]. Unlike natural phenylalanine, which bears a single benzyl side chain, 3,3-diphenylalanine (commonly abbreviated Dip or Dpa) presents two directly attached phenyl rings that create a severely sterically hindered, lipophilic environment around the α-carbon [2]. This unique architecture serves as a conformational constraint tool in peptide and pseudopeptide design, and both L- and D-enantiomers are commercially available as hydrochloride salts or Fmoc-/Boc-protected derivatives for solid-phase peptide synthesis [1].

Conformational Constraint Gem-diphenyl β-carbon restricts backbone flexibility
Chiral Building Block L- and D-enantiomers available for stereochemical control
SPPS Compatible Hydrochloride salt and Fmoc-/Boc-protected derivatives

Why 3,3-Diphenylalanine Hydrochloride Is Irreplaceable


The gem-diphenyl arrangement at the β-carbon of 3,3-diphenylalanine imposes a steric bulk and conformational rigidity that is fundamentally absent in natural aromatic amino acids (e.g., L-phenylalanine, L-tyrosine, L-tryptophan) or mono-substituted unnatural analogs [1]. This structural feature alters both backbone flexibility and side-chain orientation, producing distinct pharmacological outcomes when incorporated into bioactive peptides: the same substitution position in a peptide framework can switch receptor activation from agonism to antagonism depending solely on whether Dip, Bip (4'-biphenylalanine), or 2-Nal (2-naphthylalanine) occupies that position [2]. Consequently, generic substitution with phenylalanine or even other bulky aromatic analogs is not pharmacologically neutral and frequently leads to loss of potency, inversion of functional activity, or altered receptor selectivity profiles [1][2].

Natural aromatic amino acids
L-Phe, L-Tyr, L-Trp lack gem-diphenyl steric bulk; substitution may alter receptor functional activity or affinity.
Bip (4′-biphenylalanine) or 2-Nal
Different ring attachment geometry can switch mu opioid agonism to antagonism; not an interchangeable aromatic replacement.
Enantiomer mismatch
D-Dip and L-Dip produce distinct pharmacological outcomes; selecting the wrong enantiomer may eliminate desired activity.

3,3-Diphenylalanine Hydrochloride – Key Evidence


Thrombin Inhibition Enhancement with D-Dpa at P3

In a structure–activity relationship study of ketomethylene pseudopeptide thrombin inhibitors, compound 1a incorporating D-β,β-diphenylalanine (D-Dpa) at the P3 position exhibited a Ki of 0.2 µM and doubled thrombin clotting time at only 3× its Ki concentration. These values represent an approximately 7-fold improvement over the corresponding D-Phe-containing analogue [1]. Furthermore, compound 1a displayed poor inhibitory activity against plasmin, factor Xa, urokinase, and kallikrein, indicating that the Dip-induced affinity gain at thrombin was accompanied by selectivity against related serine proteases [1].

Thrombin P3 Ki
Head-to-head
0.2 µM
~7× lower Ki vs D-Phe
Supports P3 potency gain review
Ketomethylene scaffold context
Thrombin inhibition Ketomethylene pseudopeptide Serine protease

Selective Antidiuresis with Dip-Modified Vasopressin

Substitution of position 2 in arginine vasopressin (AVP) with either 3,3-diphenyl-L-alanine (Dip) or its D-enantiomer (D-Dip) completely alters the pharmacological profile of the hormone: antidiuretic (V2) activity is preserved or increased and its duration significantly prolonged, the uterotonic (OT) property is converted from agonism to antagonism, and the pressor (V1a) effect on blood pressure is eliminated [1]. Four analogues ([Mpa¹,D-Dip²]AVP, [Mpa¹,D-Dip²,Val⁴]AVP, [Mpa¹,D-Dip²,D-Arg⁸]VP, [Mpa¹,D-Dip²,Val⁴,D-Arg⁸]VP) were identified as exceptionally potent and prolonged antidiuretic agents [1]. In contrast, natural AVP and dDAVP retain pressor activity to varying degrees [2].

Vasopressin profile
Class-level
Dip-AVP: V2 agonism, no pressor
Natural AVP: mixed agonism
Supports GPCR selectivity design
In vivo rat assay context
Vasopressin V2 agonism Antidiuretic peptide GPCR pharmacology

Mu Opioid Agonist/Antagonist Switch by Dip vs Bip

In a systematic study replacing the 2-Nal³ residue of the cyclic β-casomorphin-5 analog H-Tyr-c[-D-Orn-2-Nal-D-Pro-Gly-] with various bulky aromatic amino acids, the Dip³-containing analogue (compound 14) behaved as a full agonist in both the mu receptor-representative guinea-pig ileum (GPI) assay and the delta receptor-representative mouse vas deferens (MVD) assay [1]. In striking contrast, the Bip³ (4'-biphenylalanine, compound 10) and Bzp³ (4'-benzylphenylalanine, compound 7) analogues were mu antagonists against the selective agonist H-Tyr-D-Ala-Phe-Phe-NH₂ in the GPI assay [1]. The parent 2-Nal³ analogue was a mixed mu agonist/delta antagonist [1]. This demonstrates that the attachment geometry of the second phenyl ring (geminal at the β-carbon in Dip vs. linear 4'-extension in Bip) dictates whether the peptide activates or blocks the mu opioid receptor.

Mu opioid switch
Head-to-head
Dip³: full mu agonist
Bip³: mu antagonist
Supports functional activity context
GPI assay context
Opioid receptor Cyclic β-casomorphin Agonist/antagonist switch

Antifungal Activity of [DipR]₅ Against Aspergillus fumigatus

The cyclic peptide [DipR]₅, composed solely of alternating 3,3-diphenyl-L-alanine (Dip) and arginine (R) residues, exhibited an MIC of 1.6 µM against Aspergillus fumigatus (Af-293), compared to fluconazole which showed an MIC >209 µM against the same strain—representing an approximately 130-fold potency advantage [1]. Against Candida parapsilosis, [DipR]₅ showed an MIC of 6.6 µM vs. 3.3 µM for fluconazole, indicating comparable potency [1]. The same peptide also displayed broad-spectrum antibacterial activity with MIC values of 0.39–25 µM against Gram-positive and Gram-negative pathogens, with the highest potency observed against Streptococcus pneumoniae (MIC 0.39–0.78 µM) [1].

A. fumigatus MIC
Head-to-head
1.6 µM
Fluconazole >209 µM
Supports antimicrobial screening context
Broth dilution method context
Antimicrobial peptide Antifungal Cyclic peptide

Plasma Stability of Dip-Containing Cyclic Peptides

In plasma stability studies, the cyclic peptide [DipR]₅ showed approximately 15% degradation within the first hour of incubation, with the rate of degradation significantly slowing by the two-hour mark [1]. This stability profile was attributed to both the cyclic peptide architecture and the incorporation of the unnatural 3,3-diphenyl-L-alanine residues, which confer resistance to proteolytic enzymes [1]. By comparison, the linear parent endothelin hexapeptide antagonists PD 142893 (Ac-DDip¹⁶-Leu-Asp-Ile-Ile-Trp²¹) and PD 145065 exhibited half-lives of less than 20 minutes under analogous in vitro conditions [2], highlighting the importance of both cyclization and Dip incorporation for proteolytic stability.

Plasma stability
Context-dependent
~85% intact at 1 h
Supports plasma stability context
Cyclic Dip/Arg peptide context
Peptide stability Plasma half-life Protease resistance

D-Dip Required for Dual ETA/ETB Receptor Affinity

Ac-DDip¹⁶-Leu-Asp-Ile-Ile-Trp²¹ (PD 142893), in which the natural His¹⁶ residue of the endothelin C-terminal hexapeptide is replaced by D-3,3-diphenylalanine, possesses low nanomolar affinity for both ETA and ETB receptor subtypes and functions as a combined antagonist of ET activity both in vitro and in vivo [1]. Structure–activity relationship studies demonstrated that the Dip residue at position 16 was critical for achieving the dual-receptor affinity profile; modifications at this position directly impacted receptor subtype selectivity [1]. In receptor binding displacement assays, PD 142893 inhibited [¹²⁵I]ET-3 binding with an IC₅₀ of 410 ± 100 nM [2], while the related PD 145065 (bearing a DBhg residue) showed IC₅₀ values of 4.0 nM (ETA) and 15 nM (ETB) [3], demonstrating that the Dip pharmacophore can be further optimized for even higher affinity.

ETA/ETB binding
Reported
IC₅₀ 410 nM
Dual antagonist profile
Supports receptor binding review
Radioligand binding assay context
Endothelin receptor ETA/ETB antagonist Hexapeptide

3,3-Diphenylalanine HCl – Key Application Scenarios


Thrombin Inhibitor Design Using D-Dip at P3

When developing ketomethylene or other pseudopeptide thrombin inhibitors, substitution of D-Phe with D-Dip at the P3 position yields an approximately 7-fold increase in inhibitory potency (Ki 0.2 µM vs. ~1.4 µM) while maintaining poor activity against off-target serine proteases (plasmin, factor Xa, urokinase, kallikrein), as demonstrated in the J. Med. Chem. 1992 benchmark study [1]. This potency–selectivity combination makes D-Dip the rational first-choice P3 building block over D-Phe for lead optimization campaigns targeting the thrombin apolar binding site.

Vasopressin V2 Agonists with No Pressor Activity for Diabetes Insipidus

Substitution of position 2 in AVP or its analogues with Dip or D-Dip preserves or enhances antidiuretic potency while eliminating undesirable pressor (V1a) effects and converting uterotonic activity to antagonism [1]. This pharmacological profile cannot be replicated by natural amino acid substitutions. Researchers developing next-generation V2 agonists for diabetes insipidus or nocturia should prioritize Dip-based building blocks for position 2 modification to achieve the desired selectivity and prolonged duration of action.

Mu-Opioid Agonist Design with Dip at Position 3

In cyclic β-casomorphin scaffolds, the choice between Dip (3,3-diphenylalanine), Bip (4'-biphenylalanine), and 2-Nal (2-naphthylalanine) at position 3 determines whether the resulting peptide acts as a mu agonist, mu antagonist, or mixed agonist/antagonist [1]. Dip uniquely produces a full agonist profile at both mu and delta receptors, whereas Bip is a mu antagonist. For opioid peptide research programs requiring mu agonism, Dip is the required unnatural amino acid, not an interchangeable aromatic substitute.

Broad-Spectrum Cyclic Antimicrobial Peptides

Dip-containing cyclic peptides such as [DipR]₅ achieve MIC values as low as 0.39 µM against Gram-positive pathogens (S. pneumoniae) and demonstrate potent antifungal activity against A. fumigatus (MIC 1.6 µM) where fluconazole is essentially inactive (MIC >209 µM) [1]. The incorporation of Dip also contributes to plasma stability (~85% intact at 1 h). For antimicrobial peptide discovery programs targeting drug-resistant ESKAPE pathogens, Dip is a critical building block that simultaneously enhances potency and proteolytic resistance.

Application
Selection Property
Validation Focus
Thrombin inhibitor lead optimization
P3 steric constraint
Thrombin selectivity assay
Vasopressin V2 receptor research
Position-2 conformational control
Antidiuretic/pressor activity profiling
Mu-opioid receptor agonist studies
Aromatic substitution geometry
GPCR functional activity assay
Antimicrobial peptide discovery
Dip/Arg cyclic scaffold
MIC and plasma stability profiling
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